molecular formula C18H16N2O3 B3203778 3-(1,7-Dimethyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-4-methylbenzoic acid CAS No. 1021535-38-5

3-(1,7-Dimethyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-4-methylbenzoic acid

Cat. No. B3203778
CAS RN: 1021535-38-5
M. Wt: 308.3 g/mol
InChI Key: ZVLTVJKTDFSAAE-UHFFFAOYSA-N
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Description

3-(1,7-Dimethyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-4-methylbenzoic acid, also known as DMNQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMNQ belongs to the class of naphthyridine compounds and is commonly used as an electron acceptor in various biochemical and physiological studies.

Mechanism of Action

3-(1,7-Dimethyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-4-methylbenzoic acid acts as an electron acceptor by accepting electrons from various electron donors, such as NADH and succinate. This process leads to the formation of superoxide anions, which can cause oxidative damage to cells. This compound has also been shown to inhibit the activity of various enzymes, such as succinate dehydrogenase and cytochrome c oxidase, by accepting electrons from their active sites.
Biochemical and Physiological Effects:
This compound has been shown to induce oxidative stress and apoptosis in various cell types. It has also been shown to disrupt mitochondrial function and inhibit ATP production. This compound-induced oxidative stress has been implicated in various disease states, such as Parkinson's disease, Alzheimer's disease, and cancer.

Advantages and Limitations for Lab Experiments

3-(1,7-Dimethyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-4-methylbenzoic acid is a highly reactive compound that can be easily oxidized and reduced, making it a useful tool for investigating electron transfer reactions. It is also relatively stable and can be stored for extended periods of time. However, this compound is highly toxic and can cause oxidative damage to cells, making it important to use appropriate safety precautions when handling the compound.

Future Directions

Future research on 3-(1,7-Dimethyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-4-methylbenzoic acid could focus on its potential applications in the development of new drugs for the treatment of various diseases. This compound could also be used as a tool for investigating the role of oxidative stress in disease states and for identifying potential targets for therapeutic intervention. Additionally, further research could be conducted to investigate the mechanism of action of this compound and its effects on various enzymes and proteins.

Scientific Research Applications

3-(1,7-Dimethyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-4-methylbenzoic acid has been widely used in scientific research as an electron acceptor in various biochemical and physiological studies. It is commonly used in studies related to oxidative stress, mitochondrial function, and redox signaling. This compound is also used as a probe for studying electron transfer reactions and as a tool for investigating the mechanism of action of various enzymes and proteins.

properties

IUPAC Name

3-(1,7-dimethyl-2-oxo-1,6-naphthyridin-3-yl)-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-10-4-5-12(18(22)23)7-14(10)15-8-13-9-19-11(2)6-16(13)20(3)17(15)21/h4-9H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLTVJKTDFSAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C2=CC3=C(C=C(N=C3)C)N(C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Methyl 3-(1,7-dimethyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-4-methylbenzoate 28 (3 g, 9 mmol) is suspended in a mixture of MeOH/water (1:1, mL) and treated with NaOH (2.2 g, 55 mmol) at 80° C. for 2 h. MeOH is removed in vacuo. The resultant mixture is acidified to pH=7, and the solid product is filtered and washed with water and dried overnight to yield 29. 1H NMR (400 MHz, DMSO-d6) δ 8.8 (s, 1H), 8.02 (s, 1H), 7.88 (dd, J=7.9, 1.8 Hz, 1H), 7.78 (d, J=1.7 Hz, 1H), 7.44 (s, 1H), 7.42 (d, J=8 Hz, 1H), 3.65 (s, 3H), 2.62 (s, 3H), 2.23 (s, 3H). LC/MS (M+1, m/z): 309.1.
Name
Methyl 3-(1,7-dimethyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-4-methylbenzoate
Quantity
3 g
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2.2 g
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Synthesis routes and methods II

Procedure details

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COC(=O)c1ccc(C)c(-c2cc3cnc(C)cc3n(C)c2=O)c1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,7-Dimethyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-4-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
3-(1,7-Dimethyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-4-methylbenzoic acid
Reactant of Route 3
3-(1,7-Dimethyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-4-methylbenzoic acid
Reactant of Route 4
3-(1,7-Dimethyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-4-methylbenzoic acid
Reactant of Route 5
3-(1,7-Dimethyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-4-methylbenzoic acid
Reactant of Route 6
Reactant of Route 6
3-(1,7-Dimethyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-4-methylbenzoic acid

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